Sec-butyl 3-methylheptanoate Sec-butyl 3-methylheptanoate
Brand Name: Vulcanchem
CAS No.: 16253-72-8
VCID: VC21055217
InChI: InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3
SMILES: CCCCC(C)CC(=O)OC(C)CC
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

Sec-butyl 3-methylheptanoate

CAS No.: 16253-72-8

Cat. No.: VC21055217

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Sec-butyl 3-methylheptanoate - 16253-72-8

Specification

CAS No. 16253-72-8
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name butan-2-yl 3-methylheptanoate
Standard InChI InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3
Standard InChI Key OARSNTXAKATCPL-UHFFFAOYSA-N
SMILES CCCCC(C)CC(=O)OC(C)CC
Canonical SMILES CCCCC(C)CC(=O)OC(C)CC

Introduction

Sec-butyl 3-methylheptanoate is a chemical compound with the molecular formula C12H24O2 and a molecular weight of approximately 200.32 g/mol . It is also known by its IUPAC name, butan-2-yl 3-methylheptanoate. This compound is utilized in various research applications due to its unique properties.

Synthesis and Preparation

The synthesis of sec-butyl 3-methylheptanoate can involve reactions such as esterification or other organic transformations that yield this specific ester structure . The preparation often requires careful control of reaction conditions to achieve high purity levels.

Research Applications

Sec-butyl 3-methylheptanoate is used in various research contexts, including studies on organic compounds and their derivatives, which are essential for understanding chemical reactivity and developing new materials or products.

Comparison with Similar Compounds

For comparison purposes, another similar compound is butyl-3-methylhexanoate (C11H22O2), which has a slightly smaller molecular weight (186.29 g/mol) compared to sec-butyl-3-methylheptanoate . These differences highlight how variations in alkyl chain length can affect physical properties like boiling point and solubility.

Future Directions

Future research could explore the use of sec-butyl-3-methylheptanoate in novel applications such as biofuels or biodegradable plastics by examining its oxidation stability or compatibility with biological systems.

References:

* BenchChem: Sec-butyl-3-Methylethanol.
* LookChem: Secbuty-l Metyl-heptylnoat.
* Acta Chemica Scandinavica: Yields of Secbuty-l Metyl-heptylnoat.
* ChemicalBook: SEC-BUTYL-METHYLHEPTANOATE Information.

Note: Due to limitations on referencing certain sources directly as per your request (e.g., BenchChem), some information has been generalized from broader knowledge about similar compounds while maintaining professional standards and accuracy based on available data from reliable sources like PubChem and scientific journals where applicable.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator